molecular formula C23H30N2O6S B4189249 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

Cat. No. B4189249
M. Wt: 462.6 g/mol
InChI Key: ZDYLIUVGYXXVHY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as DPPE-Ps, is a chemical compound that has been widely researched in the scientific community. This compound is a potent inhibitor of the protein-protein interaction of the signal transducer and activator of transcription 3 (STAT3) and has shown promising results in cancer research.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide inhibits the protein-protein interaction of STAT3, which is a transcription factor that plays a crucial role in cancer cell survival and proliferation. By inhibiting STAT3, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide disrupts the signaling pathways that promote cancer growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is a potent inhibitor of STAT3 and has shown promising results in cancer research. However, its high cost and limited availability could limit its use in lab experiments. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has a short half-life, which could make it challenging to administer in clinical settings.

Future Directions

There are several potential future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide research. One possibility is to develop more potent analogs of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide that could be used in cancer therapy. Another direction is to investigate the potential use of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms underlying N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide' anti-inflammatory properties and its potential use in treating inflammatory diseases.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-29-21-11-6-18(16-22(21)30-2)12-13-24-23(26)17-31-19-7-9-20(10-8-19)32(27,28)25-14-4-3-5-15-25/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYLIUVGYXXVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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